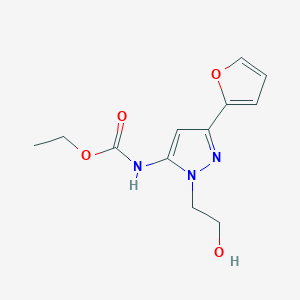

ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate

Description

Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group at position 3, a 2-hydroxyethyl chain at position 1, and an ethyl carbamate moiety at position 3. Its structure combines aromatic (furan, pyrazole) and polar (hydroxyethyl, carbamate) functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-2-18-12(17)13-11-8-9(10-4-3-7-19-10)14-15(11)5-6-16/h3-4,7-8,16H,2,5-6H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBRJNFTLRWWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN1CCO)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazole intermediate, which is then reacted with ethyl chloroformate to form the carbamate derivative. The reaction conditions often involve the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.

Substitution: The hydroxyl group in the hydroxyethyl side chain can undergo nucleophilic substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors in biological systems, leading to various biological effects. The carbamate group can also undergo hydrolysis to release active intermediates that further interact with molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Conformation

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate ()

- Structural Differences : Replaces the hydroxyethyl group with a propan-2-ylidene carbazate and incorporates a dimethylfuran substituent.

- Conformational Analysis : The dihedral angle between the pyrazole and furan rings is 21.07° , indicating moderate planarity disruption due to steric effects from dimethylfuran. In contrast, the target compound’s simpler furan-2-yl group may allow greater conformational flexibility .

- Implications : Reduced planarity in the dimethylfuran derivative could hinder π-π stacking interactions in biological systems compared to the target compound.

Ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate ()

- Structural Differences : Substitutes the hydroxyethyl group with a 4-isopropyl-6-oxo-dihydropyrimidinyl moiety.

Functional Group Influence on Physicochemical Properties

Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) ()

- Key Differences: Features a phenoxyphenoxyethyl chain instead of pyrazole-furan motifs.

- Properties: The aromatic phenoxy groups confer high lipophilicity, contrasting with the target compound’s balanced hydrophilicity (due to hydroxyethyl) and aromaticity. Fenoxycarb’s lipophilicity enhances its utility as an insect growth regulator .

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea ()

- Structural Parallels : Shares the 2-hydroxyethyl-pyrazole core but replaces carbamate with urea and adds fluorophenyl groups.

- Bioactivity : Urea derivatives often exhibit stronger hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability compared to carbamates .

Antioxidant Pyrazole-Indole Derivatives ()

- Activity Trends: Electron-donating groups (e.g., OCH₃, CH₃) on aryl substituents enhance antioxidant activity.

BAY-9835 ()

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

Ethyl (3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate, with the CAS number 1219904-49-0, is a compound that has garnered attention for its potential biological activities. Its structure combines a furan ring, a pyrazole moiety, and a carbamate functional group, which may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₅N₃O₄

- Molecular Weight : 265.26 g/mol

- Structure : Structure of this compound

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. The presence of the pyrazole and furan rings is often associated with significant antibacterial and antifungal effects. A study on related pyrazole derivatives demonstrated their efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Herbicidal and Fungicidal Activities

The compound has shown moderate herbicidal and fungicidal activities. These effects are likely due to its ability to interact with specific biological targets within plants and fungi, potentially modulating enzyme activities or receptor functions. Such interactions can disrupt essential metabolic pathways, leading to growth inhibition or death of the target organism .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening process, showing promising results similar to those of established antibiotics .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | Moderate | Weak |

| Ethyl Carbamate | Strong | Moderate |

Study 2: Herbicidal Potential

In agricultural research, a series of experiments were conducted to assess the herbicidal activity of various compounds including this compound. Results indicated effective weed control at specific concentrations, suggesting its potential as a natural herbicide alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.